molecular formula C21H20FN3O3S2 B2487265 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203200-57-0

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2487265
CAS RN: 1203200-57-0
M. Wt: 445.53
InChI Key: PXDHGBOHEXKTGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrahydroquinoline derivatives often involves multi-step chemical reactions that incorporate various functional groups to achieve the desired structure. For instance, the creation of sulfonamide and urea derivatives is a common approach in medicinal chemistry for altering the physical and chemical properties of a molecule. Grunewald et al. (2006) and Romero et al. (2004) have explored the synthesis and evaluation of tetrahydroisoquinoline derivatives, focusing on their interactions with phenylethanolamine N-methyltransferase (PNMT), suggesting methodologies that might be applicable to the synthesis of the target compound (Grunewald et al., 2006) (Romero et al., 2004).

Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms within the compound and how this influences its chemical behavior. The molecular modeling and crystal structure analysis, as discussed by Grunewald et al. (2006), provide insights into the potential interactions between the compound and biological targets, which are crucial for determining its function and reactivity (Grunewald et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline derivatives often explore their reactivity towards various reagents and conditions. The selectivity and potency of these compounds as enzyme inhibitors or their binding affinities towards receptors are of particular interest. Research by Grunewald et al. (2005) and Tan et al. (2014) highlights the reactivity of similar compounds, providing a basis for understanding the chemical behavior of the target molecule (Grunewald et al., 2005) (Tan et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for its application and stability. The work by Taouss et al. (2013) on the solvates of urea and thiourea provides an example of how these properties are studied and optimized for specific applications (Taouss et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with biological targets, is essential for the development of compounds with potential therapeutic applications. Research on compounds with similar structures, such as the inhibitors of phenylethanolamine N-methyltransferase discussed by Grunewald et al. (1997), sheds light on these aspects (Grunewald et al., 1997).

Scientific Research Applications

Molecular Docking and Synthesis

  • A study focused on the synthesis and antiviral screening of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives, highlighting the potential antiviral applications of structurally similar compounds. The antiviral activity was notably higher than that of a commercial drug, Ribavirin, against an avian paramyxo virus, showcasing the significance of these compounds in medicinal chemistry research (Selvakumar et al., 2018).

Mechanisms of Action and Biological Evaluation

  • Research into the organocatalytic enantioselective Mukaiyama–Mannich reaction of fluorinated enol silyl ethers and cyclic N-sulfonyl ketimines has developed methods to afford benzosultam based Cα-tetrasubstituted α-amino acid derivatives. This showcases the application in synthesizing complex molecules with potential biological activities (Yu & Zhou, 2016).

Anticonvulsant Activity

  • A study on the anticonvulsant activity of Pyrid‐3‐yl‐Sulfonyl Ureas and Thioureas demonstrated their effectiveness in the maximal electroshock seizure test in mice, suggesting their potential as neuroprotective agents. This highlights the therapeutic applications of sulfonylurea derivatives in treating seizures and potentially other neurological disorders (Masereel et al., 1997).

High-Temperature Proton Exchange Membrane Potential

  • Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers were synthesized for high-temperature proton exchange membrane applications, indicating the utility of these compounds in fuel cell technology. This research demonstrates the versatility of sulfonyl and urea derivatives in materials science, particularly in enhancing the performance of fuel cells (Seo et al., 2013).

properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c22-16-6-9-19(10-7-16)30(27,28)25-11-1-3-15-5-8-17(13-20(15)25)24-21(26)23-14-18-4-2-12-29-18/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDHGBOHEXKTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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